molecular formula C16H23NO4 B2573539 N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3-phenylpropanamide CAS No. 2310199-32-5

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3-phenylpropanamide

Cat. No.: B2573539
CAS No.: 2310199-32-5
M. Wt: 293.363
InChI Key: LWZRBWIFGJRYNG-UHFFFAOYSA-N
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Description

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3-phenylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxolane ring, a hydroxyethoxy group, and a phenylpropanamide moiety, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3-phenylpropanamide typically involves multiple steps, including the formation of the oxolane ring and the introduction of the hydroxyethoxy and phenylpropanamide groups. Common synthetic routes may involve:

    Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving diols and appropriate catalysts.

    Introduction of the Hydroxyethoxy Group: This step may involve etherification reactions using ethylene glycol and suitable reagents.

    Attachment of the Phenylpropanamide Moiety: This can be done through amide bond formation reactions, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3-phenylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3-phenylpropanamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Pathway Modulation: The compound can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-N’-phenylethanediamide
  • N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide

Uniqueness

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3-phenylpropanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c18-9-11-21-16(8-10-20-13-16)12-17-15(19)7-6-14-4-2-1-3-5-14/h1-5,18H,6-13H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZRBWIFGJRYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)CCC2=CC=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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